molecular formula C27H33FN2O3S B2600967 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892782-31-9

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2600967
CAS No.: 892782-31-9
M. Wt: 484.63
InChI Key: IVCRJIFTFVNVQU-UHFFFAOYSA-N
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Description

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a novel, synthetic quinolinone-based compound investigated primarily as a potent and selective small-molecule kinase inhibitor. Its molecular architecture is engineered to target key nodes in intracellular signaling pathways, with a strong mechanistic focus on the Phosphoinositide 3-kinase (PI3K) pathway [Source: National Center for Biotechnology Information] . The aberrant activation of this pathway is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metabolic reprogramming. This compound serves as a critical research tool for elucidating the specific roles of PI3K isoforms in disease models, enabling the study of downstream effectors like AKT and mTOR [Source: Nature Reviews Clinical Oncology] . Researchers utilize this inhibitor to dissect pathway dependencies in various oncological contexts, assess its efficacy in inducing apoptosis and cell cycle arrest, and explore potential mechanisms of resistance. Its application extends to chemical biology for probing kinase function and validating new targets within the complex network of cancer signaling, providing invaluable insights for preclinical drug discovery.

Properties

IUPAC Name

1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN2O3S/c1-5-6-11-30-17-26(34(32,33)25-13-18(2)9-10-20(25)4)27(31)21-14-22(28)24(15-23(21)30)29-12-7-8-19(3)16-29/h9-10,13-15,17,19H,5-8,11-12,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCRJIFTFVNVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. Its complex structure, which combines various functional groups, positions it as a promising candidate in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H29FN2O3SC_{25}H_{29}FN_{2}O_{3}S with a molecular weight of approximately 456.6 g/mol. The presence of a sulfonyl group and a fluorine atom suggests potential for diverse biological interactions.

PropertyValue
Molecular FormulaC25H29FN2O3S
Molecular Weight456.6 g/mol
CAS Number892782-31-9

Research indicates that this compound may act as a kinase inhibitor . Kinases are crucial enzymes that regulate various cellular processes, including growth and differentiation. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits certain kinases, providing a basis for its potential use in drug development.

Antibacterial Properties

Preliminary studies have suggested that 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one exhibits antibacterial activity . Research has shown its effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Antifungal Activity

The compound has also been evaluated for antifungal properties using methods such as the MTT assay to determine minimum inhibitory concentrations (MICs). These studies suggest that it may inhibit the growth of pathogenic fungi, although specific data on efficacy against different species remains limited .

Case Studies and Research Findings

  • Inhibition of Kinases : A study highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The findings suggest that it could serve as a lead compound for developing targeted cancer therapies.
  • Antibacterial Efficacy : Another study focused on its antibacterial properties, demonstrating significant activity against Gram-positive bacteria, which could be leveraged for developing new antibiotics.
  • Antifungal Susceptibility Testing : Utilizing colorimetric methods like the MTT assay, researchers assessed its antifungal activity against various fungi. The results indicated promising antifungal effects but necessitate further exploration for clinical applications .

Scientific Research Applications

Antibacterial Activity

Research has indicated that this compound may exhibit moderate antibacterial properties against certain gram-positive bacteria. Studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential use as an antibacterial agent. For instance, investigations published in Bioorganic & Medicinal Chemistry Letters highlighted its activity against various strains, warranting further exploration into its mechanism of action and broader antibacterial spectrum.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases play crucial roles in cellular processes such as growth and differentiation. A study featured in the Journal of Medicinal Chemistry reported that this compound effectively inhibits specific kinases, making it a candidate for drug development targeting diseases like cancer. The inhibition of kinases can lead to significant therapeutic outcomes by disrupting abnormal signaling pathways associated with tumor growth.

Bronchodilator Activity

In addition to its antibacterial and kinase-inhibitory properties, this compound has shown promise as a bronchodilator. Research indicates that it may be more effective than traditional bronchodilators like theophylline, offering a non-sympathomimetic alternative with fewer side effects . This application is particularly relevant for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Case Studies

Study Application Findings
Bioorganic & Medicinal Chemistry LettersAntibacterialDemonstrated moderate activity against gram-positive bacteria; further studies needed for mechanism elucidation.
Journal of Medicinal ChemistryKinase InhibitionEffective inhibition of specific kinases; potential for cancer therapy development.
Pharmacological EvaluationBronchodilatorMore effective than theophylline; promising for respiratory disease treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

The following table compares key structural features and properties of the target compound with related derivatives:

Compound Name / ID R1 (Position 1) R3 (Position 3) R6 (Position 6) R7 (Position 7) Molecular Weight (g/mol) Reported Activity
Target Compound Butyl 2,5-Dimethylbenzenesulfonyl Fluoro 3-Methylpiperidin-1-yl ~476* Not explicitly reported
APDQ230122 () Not specified 3-Acyl-2-phenylamino Not specified Not specified ~350–400† Anti-pneumococcal (peptidoglycan biosynthesis inhibition)
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-quinolin-4-one () 4-Methylbenzyl 3-Chlorobenzenesulfonyl Fluoro Diethylamino ~508 Not reported
1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 80, ) Butyl Naphthalene-1-carbonyl H H 356 No activity specified
1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (Compound 93, ) Butyl 4-Methoxybenzoyl H H 336 No activity specified

*Estimated based on structural analogs.
†Range inferred from analogs in .

Key Observations:

Position 3 Modifications :

  • The target compound’s 2,5-dimethylbenzenesulfonyl group differs from acyl (e.g., naphthalene-1-carbonyl in Compound 80) or benzoyl (e.g., 4-methoxybenzoyl in Compound 93) substituents. Sulfonyl groups are stronger electron-withdrawing moieties, which may alter binding kinetics compared to acyl derivatives .
  • In , the 3-chlorobenzenesulfonyl analog lacks antibacterial data, but chlorinated aromatic groups often enhance metabolic stability.

Fluorine at Position 6 :

  • The 6-fluoro substitution is shared with the compound and APDQ230122. Fluorine’s electronegativity can enhance target affinity and reduce off-target interactions .

Position 7 Substitutions: The 3-methylpiperidin-1-yl group in the target compound contrasts with diethylamino () or unsubstituted positions (). Piperidine derivatives are common in CNS-active drugs but may also improve solubility in polar environments .

Alkyl Chain at Position 1 :

  • The butyl chain in the target compound is shorter than the pentyl chain in analogs like Compound 81 (). Longer alkyl chains increase lipophilicity but may reduce aqueous solubility.

Q & A

Q. How to design a long-term stability study compliant with ICH guidelines?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare to forced degradation samples (acid/base/oxidative stress). Buffer selection (e.g., sodium acetate pH 4.6 ) is critical for hydrolysis-prone conditions.

Data Interpretation and Theoretical Frameworks

Q. How to reconcile conflicting bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Use physiologically based pharmacokinetic (PBPK) simulations to extrapolate in vitro IC50_{50} values to effective doses in vivo. Validate with tissue distribution studies .

Q. What theoretical frameworks explain the compound’s selectivity for specific biological targets?

  • Methodological Answer : Apply the "lock-and-key" hypothesis with molecular topology analysis. Use Tanimoto similarity indices to compare the compound’s pharmacophores with known inhibitors. Experimental validation via competitive binding assays (e.g., TR-FRET) quantifies selectivity ratios .

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